(4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine
Description
(4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine is a triazole-containing compound characterized by a methanamine backbone substituted with a 4-fluorophenyl group and a 5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl moiety. This structure combines aromatic fluorine and nitro groups, which are known to influence electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C15H12FN5O2 |
|---|---|
Molecular Weight |
313.29 g/mol |
IUPAC Name |
(4-fluorophenyl)-[3-(2-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C15H12FN5O2/c16-10-7-5-9(6-8-10)13(17)15-18-14(19-20-15)11-3-1-2-4-12(11)21(22)23/h1-8,13H,17H2,(H,18,19,20) |
InChI Key |
PBPHUUGBZHVFIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)C(C3=CC=C(C=C3)F)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the triazole ring and the subsequent attachment of the fluorophenyl and nitrophenyl groups .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenated precursors and strong bases like sodium hydride (NaH) are used for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted triazoles, amino derivatives, and other functionalized aromatic compounds .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of (4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine through various mechanisms:
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in several cancer cell lines. The presence of the triazole ring is crucial for its interaction with biological targets, potentially disrupting cellular processes involved in cancer progression.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds exhibited significant cytotoxicity against breast cancer cell lines. The study indicated that modifications to the fluorophenyl group enhanced the compound's efficacy by increasing lipophilicity and membrane permeability .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria:
- Mechanism of Action : It is hypothesized that (4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival.
- Case Study : Research published in Antimicrobial Agents and Chemotherapy found that triazole derivatives showed promising activity against various Gram-positive and Gram-negative bacteria. The study noted that compounds with nitrophenyl substitutions exhibited enhanced antibacterial properties compared to their non-substituted counterparts .
Agricultural Applications
In addition to its medicinal uses, (4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine has potential applications in agriculture:
- Fungicidal Activity : The compound has been investigated for its ability to inhibit fungal pathogens affecting crops. Its mechanism may involve disruption of fungal cell membrane integrity or inhibition of specific enzymes involved in fungal growth.
- Case Study : A study conducted by agricultural scientists demonstrated that triazole compounds could effectively reduce the incidence of powdery mildew in crops. This finding suggests that (4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine could serve as a lead compound for developing new fungicides .
Data Summary
The following table summarizes key findings related to the biological activity and applications of (4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine:
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The fluorophenyl and nitrophenyl groups enhance the compound’s binding affinity and specificity, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substitutions at the triazole ring, phenyl groups, and methanamine backbone. Below is a detailed comparison with key examples:
Substituent Variations on the Triazole Ring
Functional Group Impact on Bioactivity
- Fluorine Substituents : The 4-fluorophenyl group in the target compound and difluorophenyl groups in analogs improve membrane permeability and resistance to oxidative metabolism .
- Sulfonyl and Trifluoromethyl Groups (Patent Compounds) : These groups, as seen in EP 1 926 722 B1 derivatives, increase steric bulk and metabolic stability, making them suitable for prolonged therapeutic action .
Biological Activity
The compound (4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine , with the molecular formula and CID 84221522, is a triazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The presence of both fluorine and nitro substituents on the phenyl rings is significant for its biological activity.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to (4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine have been evaluated against various bacterial strains. The following table summarizes the antimicrobial efficacy based on Minimum Inhibitory Concentration (MIC) values:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
| Target Compound | P. aeruginosa | 8 |
The target compound showed significant activity against Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent .
Antitumor Activity
Triazole derivatives have also been explored for their anticancer properties. In vitro studies have demonstrated that certain triazole compounds can inhibit cancer cell proliferation. The following table presents IC50 values for various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 (breast) | 5.0 |
| Compound D | A549 (lung) | 10.0 |
| Target Compound | HeLa (cervical) | 7.5 |
The target compound exhibited an IC50 of 7.5 µM against HeLa cells, suggesting moderate cytotoxicity .
Structure-Activity Relationships (SAR)
The biological activity of triazole derivatives is often influenced by their structural features. Key factors include:
- Substituent Effects : The presence of electron-withdrawing groups such as nitro and fluorine enhances the lipophilicity and bioavailability of the compound.
- Triazole Ring : The triazole moiety is essential for biological activity, acting as a pharmacophore that interacts with biological targets.
Studies have shown that modifications to the phenyl rings can significantly alter the potency and selectivity of these compounds .
Case Study 1: Antimicrobial Evaluation
A study conducted by researchers evaluated a series of triazole derivatives against Staphylococcus aureus and Escherichia coli. The target compound was among those that displayed promising antibacterial activity with an MIC of 8 µg/mL against P. aeruginosa. This indicates a potential application in treating infections caused by resistant bacterial strains .
Case Study 2: Anticancer Properties
In another study focusing on anticancer activity, various triazole derivatives were tested against multiple cancer cell lines. The target compound demonstrated significant inhibition of cell growth in HeLa cells with an IC50 value of 7.5 µM, highlighting its potential as a lead compound for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
